(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with 4-methyl-1H-pyrazole-1-carbaldehyde, followed by oxidation to form the desired product. The reaction conditions may vary, but typically involve mild acidic or basic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed various strategies to access related pyrazole derivatives, which can serve as starting points for industrial optimization.
Chemical Reactions Analysis
Reactivity: “(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone” can undergo diverse chemical reactions due to its pyrazole moieties. These reactions include:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl groups can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., hydrazine), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., aluminum chloride) are commonly employed. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity and design novel derivatives for drug discovery, catalysis, and materials science.
Biology and Medicine:Antimicrobial Potential: Some pyrazole derivatives exhibit antimicrobial activity .
Anti-Inflammatory and Antitumor Properties: Further studies may reveal potential anti-inflammatory and antitumor effects.
Industry: The compound’s unique structure may find applications in specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism remains to be elucidated. researchers investigate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, exploring related pyrazoles can highlight its uniqueness.
Properties
Molecular Formula |
C9H9N5O3 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-6-3-10-13(4-6)9(15)8-7(14(16)17)5-12(2)11-8/h3-5H,1-2H3 |
InChI Key |
OIJQABSUSFBPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.